molecular formula C14H14O3 B12905276 3-Methylphenethyl furan-3-carboxylate

3-Methylphenethyl furan-3-carboxylate

Cat. No.: B12905276
M. Wt: 230.26 g/mol
InChI Key: XRLUWCQDMVCUPC-UHFFFAOYSA-N
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Description

3-Methylphenethyl furan-3-carboxylate is a chemical compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a furan ring substituted with a 3-methylphenethyl group at the 3-position and a carboxylate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 3-methylphenethyl alcohol with furan-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Another method involves the use of acetylenic esters and sulfur ylides. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethyl furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding furan-3-carboxylate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced furan derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted furan-3-carboxylates, reduced furan derivatives, and halogenated furan compounds.

Scientific Research Applications

3-Methylphenethyl furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylphenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, furan derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase and β-galactosidase, leading to various biological effects .

Comparison with Similar Compounds

3-Methylphenethyl furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its anticancer activity.

    Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Inhibits insulin secretion.

    Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)furan-3-carboxylates: Exhibits antiparasitic activity.

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-(3-methylphenyl)ethyl furan-3-carboxylate

InChI

InChI=1S/C14H14O3/c1-11-3-2-4-12(9-11)5-8-17-14(15)13-6-7-16-10-13/h2-4,6-7,9-10H,5,8H2,1H3

InChI Key

XRLUWCQDMVCUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCOC(=O)C2=COC=C2

Origin of Product

United States

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